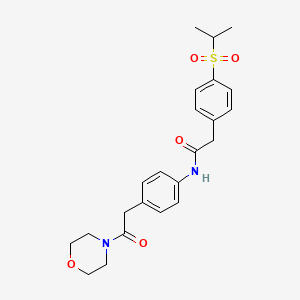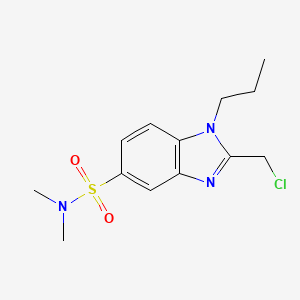
2-(chloromethyl)-N,N-dimethyl-1-propyl-1H-benzimidazole-5-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(chloromethyl)-N,N-dimethyl-1-propyl-1H-benzimidazole-5-sulfonamide” is a benzimidazole derivative. Benzimidazoles are a class of heterocyclic aromatic organic compounds. This structure is found in many natural compounds and drugs .
Molecular Structure Analysis
The molecular structure of this compound would be based on the benzimidazole core, with a chloromethyl group attached at the 2-position, a propyl group at the 1-position, and a dimethylsulfonamide group at the 5-position .Chemical Reactions Analysis
Benzimidazoles are known to undergo a variety of chemical reactions. They can act as ligands in coordination chemistry, and they can also undergo electrophilic and nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as its size, shape, functional groups, and degree of conjugation would all influence its properties .Scientific Research Applications
Synthesis and Antimicrobial Evaluation : This compound has been used in the synthesis of sulfonamides and sulfinyl derivatives with antimicrobial properties. For example, Abdel-Motaal and Raslan (2014) synthesized new substituted sulfonamides and sulfinyl compound derivatives, including those derived from 2-(chloromethyl)benzimidazole, and found them to possess antimicrobial activity (Abdel-Motaal & Raslan, 2014).
Antibacterial Activity : Gadad et al. (2000) investigated the antibacterial activity of sulfonamide derivatives, including those synthesized from 2-(chloromethyl)benzimidazole. These compounds demonstrated high antibacterial activity against Escherichia coli and Staphylococcus aureus (Gadad et al., 2000).
Metal Complex Synthesis and Antimicrobial Activity : Ashraf et al. (2016) utilized benzimidazole-derived sulfonamides, including 2-(o-sulfamoylphenyl)benzimidazole synthesized from saccharin, in metal complex formations. These complexes were evaluated for their potential antimicrobial activity against various bacterial and fungal strains (Ashraf et al., 2016).
Sulfonamides Containing Benzaldehyde and Benzoic Acid Scaffolds : Krátký et al. (2012) designed and synthesized novel sulfonamides containing 5-chloro-2-hydroxybenzaldehyde or 5-chloro-2-hydroxybenzoic acid scaffolds, demonstrating antimicrobial activity, particularly against Staphylococcus aureus (Krátký et al., 2012).
Enzymatic Oxidation Studies : Doerge, Decker, and Takazawa (1993) investigated the enzymatic oxidation of benzimidazoline-2-thiones, providing insights into the mechanism of inhibition of thyroid peroxidase and lactoperoxidase. This study contributes to understanding the chemical reactivity of inhibitors containing benzimidazole moieties (Doerge, Decker, & Takazawa, 1993).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(chloromethyl)-N,N-dimethyl-1-propylbenzimidazole-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN3O2S/c1-4-7-17-12-6-5-10(20(18,19)16(2)3)8-11(12)15-13(17)9-14/h5-6,8H,4,7,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRLOTQIWRPSMBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=C(C=C2)S(=O)(=O)N(C)C)N=C1CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 2-amino-7-methyl-5-oxo-4-pyridin-3-yl-6-(pyridin-2-ylmethyl)-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2824268.png)
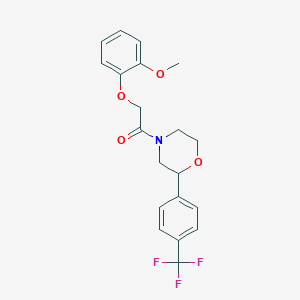
![2-Chloro-N-[[2-(trifluoromethyl)thiophen-3-yl]methyl]acetamide](/img/structure/B2824271.png)
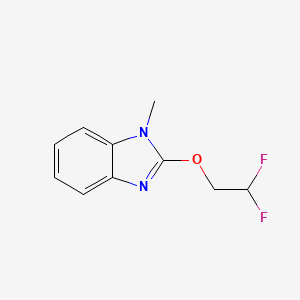
![4-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-7-methoxy-2H-chromen-2-one](/img/structure/B2824273.png)
![(E)-N-[1-(2,5-Difluorophenyl)-2,2-difluoroethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2824274.png)
![(E)-2-(2-(furan-2-yl)vinyl)-1-phenethyl-1H-benzo[d]imidazole](/img/structure/B2824275.png)
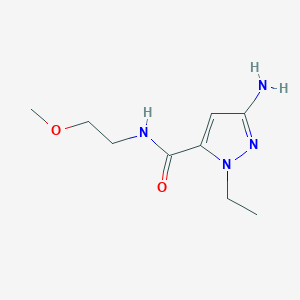
![4-Azido-2-(4-methylphenyl)sulfonyl-2-azabicyclo[2.1.1]hexane](/img/structure/B2824281.png)
![2-{[3-cyano-6-hydroxy-4-(2-methoxyphenyl)-4,5-dihydropyridin-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2824283.png)

![2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)oxy]acetic acid](/img/structure/B2824285.png)
![(E)-4-(Dimethylamino)-N-(thieno[3,2-b]pyridin-6-ylmethyl)but-2-enamide](/img/structure/B2824286.png)
